3-Amino-N-isopropylbenzenesulfonamide
Overview
Description
Corticel is a synthetic corticosteroid compound that belongs to the class of steroid hormones. These hormones are produced in the adrenal cortex of vertebrates and are involved in a wide range of physiological processes, including stress response, immune response, and regulation of inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior .
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
Corticel can be synthesized from plant steroids such as diosgenin, ergosterol, and stigmasterol. The synthesis involves several steps, including oxidation, reduction, and hydroxylation reactions. For example, diosgenin can be converted to cortisone through a series of chemical reactions involving oxidation with chromium trioxide and reduction with hydrogen bromide .
Industrial Production Methods
Industrial production of Corticel involves the use of microbial transformation and enzymatic processes. For instance, the fermentation of 16-epoxyprogesterone with Rhizopus nigricans is a common method used at an industrial scale. This process involves the conversion of progesterone to corticosteroids through microbial hydroxylation and dehydrogenation .
Chemical Reactions Analysis
Types of Reactions
Corticel undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Conversion of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include chromium trioxide for oxidation, hydrogen bromide for reduction, and various chromophoric reagents for colorimetric detection .
Major Products Formed
The major products formed from these reactions include cortisone, hydrocortisone, and other corticosteroids. These products are used in various medical and industrial applications .
Scientific Research Applications
Corticel has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its role in regulating physiological processes such as metabolism and immune response.
Industry: Used in the production of pharmaceuticals and as a diagnostic agent in clinical settings.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Corticel include:
Cortisol: A naturally occurring glucocorticoid with similar anti-inflammatory and immunosuppressive effects.
Prednisone: A synthetic corticosteroid used to treat a variety of inflammatory and autoimmune conditions.
Dexamethasone: A potent synthetic corticosteroid with strong anti-inflammatory properties.
Uniqueness
Corticel is unique in its specific binding affinity to glucocorticoid receptors and its ability to modulate gene expression with high precision. This makes it particularly effective in treating conditions that require targeted immunosuppression and anti-inflammatory action .
Properties
IUPAC Name |
3-amino-N-propan-2-ylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-7(2)11-14(12,13)9-5-3-4-8(10)6-9/h3-7,11H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUZLEBXTLRCKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588575 | |
Record name | 3-Amino-N-(propan-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118837-66-4 | |
Record name | 3-Amino-N-(propan-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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